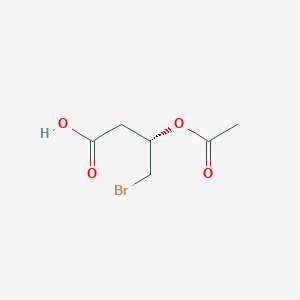
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((2-((hydroxyacetyl)amino)benzoyl)amino)-1,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((2-((hydroxyacetyl)amino)benzoyl)amino)-1,6-diphenyl- is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a derivative of Altritol, which is a naturally occurring polyol. The purpose of
Mécanisme D'action
The mechanism of action of L-Altritol is not well understood. However, it is believed that this compound interacts with proteins and other biomolecules in a specific manner, which results in its unique properties.
Biochemical and Physiological Effects:
L-Altritol has been shown to have several biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which make it useful for protecting cells from oxidative stress. Additionally, L-Altritol has been shown to have anti-inflammatory properties, which make it useful for treating inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using L-Altritol in lab experiments include its unique properties, which make it a promising candidate for various applications. However, there are also limitations to using this compound in lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on L-Altritol. For example, further studies are needed to better understand its mechanism of action and to identify additional applications for this compound. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for L-Altritol. Finally, studies are needed to evaluate the safety and toxicity of this compound in various applications.
Conclusion:
In conclusion, L-Altritol is a promising compound with unique properties that make it a promising candidate for various scientific research applications. The synthesis method for this compound involves a multi-step process, and it has been studied for its potential applications in drug development, protein engineering, and biomaterials. While the advantages of using L-Altritol in lab experiments are clear, there are also limitations to using this compound. Future research is needed to better understand its mechanism of action, identify additional applications, and develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of L-Altritol involves a multi-step process that begins with the protection of the hydroxyl groups on the starting material, Altritol. This is followed by the selective reduction of the carbonyl groups, which results in the formation of the desired compound. The final step involves the removal of the protecting groups to yield L-Altritol.
Applications De Recherche Scientifique
L-Altritol has been studied for its potential applications in various scientific research areas, including drug development, protein engineering, and biomaterials. This compound has been shown to have unique properties that make it a promising candidate for these applications.
Propriétés
Numéro CAS |
173094-23-0 |
|---|---|
Formule moléculaire |
C36H38N4O8 |
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]amino]-1,6-diphenylhexan-2-yl]-2-[(2-hydroxyacetyl)amino]benzamide |
InChI |
InChI=1S/C36H38N4O8/c41-21-31(43)37-27-17-9-7-15-25(27)35(47)39-29(19-23-11-3-1-4-12-23)33(45)34(46)30(20-24-13-5-2-6-14-24)40-36(48)26-16-8-10-18-28(26)38-32(44)22-42/h1-18,29-30,33-34,41-42,45-46H,19-22H2,(H,37,43)(H,38,44)(H,39,47)(H,40,48)/t29-,30-,33-,34+/m0/s1 |
Clé InChI |
VCKXFROSAYMEHX-DCSZGZOJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
SMILES canonique |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
Synonymes |
N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]a mino]-1,6-diphenyl-hexan-2-yl]-2-[(2-hydroxyacetyl)amino]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)










